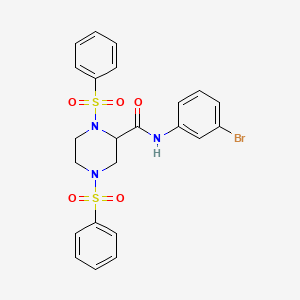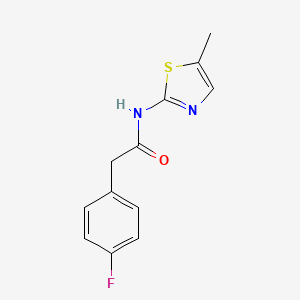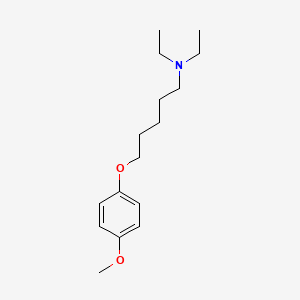
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BPPC, is a compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of piperazinecarboxamide derivatives, which have shown promising results in various studies.
作用機序
The exact mechanism of action of BPPC is not fully understood. However, studies have suggested that BPPC may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPPC may also act by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
BPPC has been shown to have various biochemical and physiological effects. In cancer cells, BPPC has been shown to induce apoptosis by activating the caspase pathway. BPPC has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may improve blood flow to the heart.
実験室実験の利点と制限
BPPC has several advantages for lab experiments. It is readily available and relatively easy to synthesize. BPPC also has a high purity level, which makes it suitable for various experiments. However, BPPC has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on BPPC. One potential direction is the study of BPPC in combination with other compounds for enhanced therapeutic effects. Another direction is the study of BPPC in animal models to understand its effects on various physiological systems. Additionally, the development of more efficient synthesis methods for BPPC may also be a future direction for research.
合成法
The synthesis of BPPC involves the reaction of 1,4-bis(phenylsulfonyl)piperazine with 3-bromobenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
BPPC has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, BPPC has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, BPPC has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. In cardiovascular diseases, BPPC has been shown to have vasodilatory effects and may have potential use in treating hypertension.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-bromophenyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-8-7-9-19(16-18)25-23(28)22-17-26(33(29,30)20-10-3-1-4-11-20)14-15-27(22)34(31,32)21-12-5-2-6-13-21/h1-13,16,22H,14-15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBTWHOGYIGLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2-(4-nitrophenyl)-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948212.png)
![4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)


![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)


![3-{[(3-chlorobenzyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B4948297.png)

![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
